molecular formula C6H10O8 B166337 mucic acid CAS No. 526-99-8

mucic acid

Cat. No.: B166337
CAS No.: 526-99-8
M. Wt: 210.14 g/mol
InChI Key: DSLZVSRJTYRBFB-DUHBMQHGSA-N
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Mechanism of Action

Target of Action

Mucic acid, also known as galactaric acid, is an aldaric acid obtained by nitric acid oxidation of galactose or galactose-containing compounds . It is a symmetrical six-carbon diacid It has been used as a precursor for the synthesis of other compounds, such as adipic acid and taxol .

Mode of Action

It is known that when heated with pyridine to 140 °c, it is converted into allothis compound . When digested with fuming hydrochloric acid for some time, it is converted into αα′ furfural dicarboxylic acid, while on heating with barium sulfide, it is transformed into α-thiophene carboxylic acid .

Biochemical Pathways

This compound can be produced by oxidation of galactose with nitric acid, electrolytic oxidation of D-galacturonate, or microbial conversion of D-galacturonate . The biochemical pathways involved in these processes are complex and involve multiple steps. The end product of these pathways is this compound, which can then be used in various applications.

Result of Action

The result of this compound’s action can vary depending on its application. For example, in the food industry, this compound can be used to replace tartaric acid in self-raising flour or fizzies . In the chemical industry, it has been used as a precursor of adipic acid in the way to nylon by a rhenium-catalyzed deoxydehydration reaction . It has also been used as a precursor of Taxol in Nicolaou Taxol total synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solubility of this compound can be affected by temperature and the presence of certain ions . Additionally, the production of this compound by certain species of Trichoderma was found to be dependent on temperature, pH, and medium composition . These factors can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Mucic acid is highly specific and is used for the detection of the presence of galactose and lactose . Nitric acid has the capacity to oxidize both aldehyde and primary alcoholic groups present at C1 and C6 respectively of galactose to yield an insoluble precipitate (rod-shaped crystals) of this compound under higher temperature .

Cellular Effects

It has been found that mucins, which are large glycoproteins that can interact with this compound, have barrier properties, dynamicity, hydration, lubrication, and bioactivity . These properties of mucins can potentially mediate the activities of this compound in ways that are still not understood .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into different compounds under various conditions. When heated with pyridine to 140 °C, it is converted into allothis compound . When digested with fuming hydrochloric acid for some time, it is converted into αα′ furfural dicarboxylic acid .

Temporal Effects in Laboratory Settings

In a glucose-limited fed-batch culture with D-galacturonic acid in the feed at pH 4, a marine Trichoderma species produced up to 53 g L−1 this compound, with a yield of 0.99 g this compound per g D-galacturonic acid consumed . The yield of this compound on D-galacturonic acid was highest (1.03 g g −1) around 116 h when there was 5±0.5 g L −1 residual D-galacturonate in the supernatant .

Metabolic Pathways

These are compounds containing a glucuronic acid moiety (or a derivative), which consists of a glucose moiety with the C6 carbon oxidized to a carboxylic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mucic acid is typically prepared by the oxidation of galactose or galactose-containing compounds such as lactose, dulcite, and quercite using nitric acid . The reaction involves the oxidation of both the aldehyde and primary alcohol groups present at the C1 and C6 positions of galactose to yield this compound .

Industrial Production Methods: In industrial settings, this compound can be produced by microbial conversion of D-galacturonic acid, which is abundant in pectin. Using bioreactor systems, such as the ambr®250, marine Trichoderma species have been engineered to produce this compound in glucose-limited fed-batch cultures .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its symmetrical structure and its ability to form various derivatives through oxidation, reduction, and dehydration reactions. Its versatility in chemical synthesis and its applications in multiple fields make it a valuable compound .

Properties

IUPAC Name

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2+,3+,4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLZVSRJTYRBFB-DUHBMQHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048740
Record name Mucic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Faintly beige powder; [MSDSonline], Solid
Record name Galactaric acid
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Record name Galactaric acid
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Solubility

ACICULAR CRYSTALS; SOL IN WATER /AMMONIUM SALT/, SOL IN 300 PARTS COLD WATER, 60 PARTS BOILING WATER; SOL IN ALKALIES; PRACTICALLY INSOL IN ALCOHOL, ETHER, INSOL IN PYRIMIDINE, 3.3 mg/mL at 14 °C
Record name GALACTARIC ACID
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Record name Galactaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

CRYSTALLINE POWDER, PRISMS FROM WATER

CAS No.

526-99-8
Record name Mucic acid
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Record name Galactaric acid
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Record name Galactaric acid
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Record name Mucic acid
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Record name Galactaric acid
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Record name GALACTARIC ACID
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Record name GALACTARIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2116
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Galactaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

220 - 225 °C
Record name Galactaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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